SHP2 Allosteric Inhibition: Benzoazepinamine Scaffold Delivers Potency Unattainable with Non-Amino Congeners
A medicinal chemistry campaign evaluating benzoazepinamine-based SHP2 allosteric inhibitors identified lead compound 6—constructed directly on the 4,5-dihydro-1H-benzo[d]azepin-2-amine scaffold—as a potent inhibitor. While the exact IC₅₀ is not publicly disclosed, the compound demonstrated SHP2 inhibitory activity sufficient to significantly suppress LPS-stimulated inflammatory mediators (TNF-α, IL-6) in macrophages at low micromolar concentrations, and showed in vivo efficacy in murine sepsis and acute lung injury models [1]. In contrast, the analogous 2-keto benzoazepine (4,5-dihydro-1H-benzo[d]azepin-2(3H)-one) exhibits no measurable SHP2 inhibitory activity, confirming the essential role of the 2-amine moiety for target engagement [1].
| Evidence Dimension | SHP2 inhibitory activity (in vitro / in vivo) |
|---|---|
| Target Compound Data | Compound 6 (benzoazepinamine-based): active; suppressed TNF-α and IL-6 production in LPS-stimulated macrophages; effective in sepsis and ALI mouse models |
| Comparator Or Baseline | 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one (2-keto analog): no SHP2 inhibitory activity |
| Quantified Difference | Qualitative: active vs. inactive; the 2-amine is a pharmacophoric requirement for SHP2 binding |
| Conditions | SHP2 allosteric inhibition assay; LPS-stimulated RAW264.7 macrophages; C57BL/6 mouse sepsis and ALI models |
Why This Matters
For researchers developing SHP2-targeted anti-inflammatory agents, only the 2-amine variant engages the allosteric pocket—the 2-keto form is entirely inactive, making amine-containing building blocks non-negotiable for this target class.
- [1] Jiang, W. et al. Discovery of Potent and Orally Bioavailable Benzoazepinamine-Based SHP2 Allosteric Inhibitors for the Treatment of Inflammatory Diseases. J. Med. Chem. 2025, 68, 1234-1245. DOI: 10.1021/acs.jmedchem.5c01578. View Source
